1-(Propan-2-yl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include information about the reagents and conditions required for the reactions, as well as the products formed .Physical and Chemical Properties Analysis
This includes information such as the compound’s melting point, boiling point, solubility, and spectral properties .Scientific Research Applications
Heterocyclic Derivative Syntheses
The synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes demonstrates the versatility of tetrahydroquinoline derivatives. These reactions yield tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, showcasing the compound's utility in creating pharmacologically relevant structures (Bacchi et al., 2005).
Synthesis of Tetrahydroisoquinolinones
Another application involves the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, highlighting the compound's potential in developing pharmacologically active molecules. The diastereoselective reaction conditions used to obtain these compounds underscore the importance of tetrahydroquinoline derivatives in medicinal chemistry (Kandinska et al., 2006).
Hexahydro Oxaisoindoloquinoline Derivatives
The Diels-Alder reactions for synthesizing hexahydro-oxaisoindolo(2,1-a)quinoline derivatives from tetrahydroquinolines bearing a furan fragment showcase a strategy for constructing complex heterocyclic structures. This approach highlights the role of tetrahydroquinoline derivatives in generating bioactive polyheterocycles (Kouznetsov et al., 2004).
C-H Functionalization of Cyclic Amines
The C-H functionalization of cyclic amines, including tetrahydroisoquinoline, with α,β-unsaturated aldehydes and ketones, represents another significant application. This method yields ring-fused pyrrolines, illustrating the compound's utility in synthetic organic chemistry and potential pharmaceutical applications (Kang et al., 2015).
Medicinally Important Derivatives
The diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives reflects the compound's fundamental role in drug development. Tic, a constrained analog of phenylalanine, forms an integral part of several peptide-based drugs, showcasing the broad applications of tetrahydroquinoline derivatives in designing biologically active compounds (Kotha et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-propan-2-yl-3,4-dihydro-2H-quinoline-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9(2)14-8-4-6-10-11(13(15)16)5-3-7-12(10)14/h3,5,7,9H,4,6,8H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMDITZLXXHMDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC2=C(C=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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